![molecular formula C12H10N4O2 B14059132 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 76127-02-1](/img/structure/B14059132.png)
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products and synthetic compounds. This compound is characterized by its fused benzene and pteridine rings, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6,8-dimethylpteridine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its antiviral, antibacterial, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions. These interactions are mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triamterene: A diuretic with a similar pteridine structure.
Methotrexate: An anticancer drug with a pteridine core.
Folic Acid: A vitamin with a pteridine ring system
Uniqueness
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and fused benzene ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
76127-02-1 |
|---|---|
Formule moléculaire |
C12H10N4O2 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
6,8-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-5-3-6(2)8-7(4-5)13-10-9(14-8)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,13,15,16,17,18) |
Clé InChI |
NYAWGMWFQWTXFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C3C(=N2)C(=O)NC(=O)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


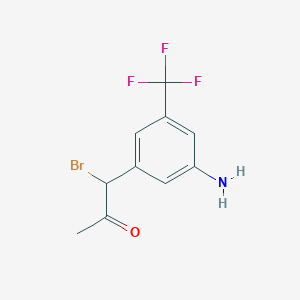
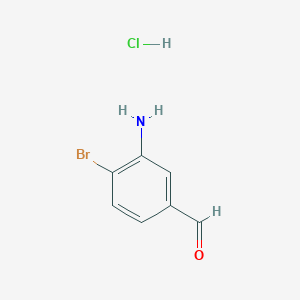
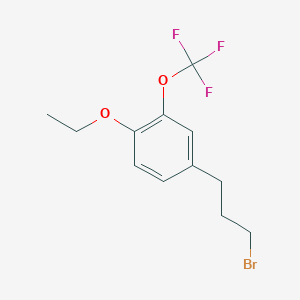
![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)
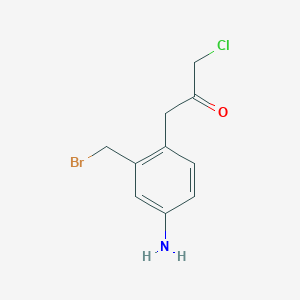
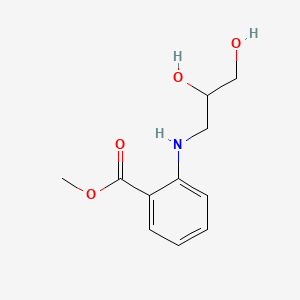
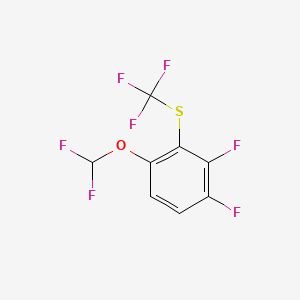

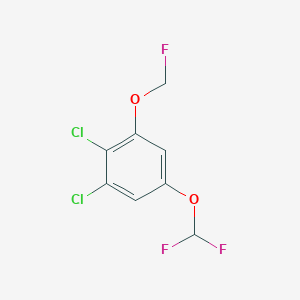

![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)


